Vanin-1-IN-1

説明

PFI-653は、バニン-1酵素の阻害剤です。 バニン-1は細胞表面に関連する、グリコシルホスファチジルイノシトール(GPI)アンカー型タンパク質であり、代謝と炎症において重要な役割を果たします 。 それでは、さらに詳しく見ていきましょう。

2. 製法

合成経路:: PFI-653の合成経路には、化合物を生成するための特定の化学反応が含まれます。 残念ながら、詳細な合成経路は文献では容易に入手できません。 カスタム合成サービスは、PFI-653への迅速なアクセスを提供することができます。

工業生産:: PFI-653の大規模な工業生産方法に関する情報は限られています。 研究者は通常、大規模製造ではなく、専門的な合成を通じてこの化合物を取得します。

準備方法

Industrial Production:: Information on large-scale industrial production methods for PFI-653 remains limited. Researchers typically obtain this compound through specialized synthesis rather than large-scale manufacturing.

化学反応の分析

Hydrolysis Reaction

The primary reaction catalyzed by vanin-1 is the hydrolysis of pantetheine:

This reaction is pivotal as it generates cysteamine, a potent antioxidant, and pantothenic acid, a precursor for coenzyme A, which is essential for fatty acid metabolism and energy production .

Role of Cysteamine

Cysteamine produced from this reaction undergoes further transformations:

-

It can be converted to cystamine, which regulates various target proteins through disulfide bond formation.

-

Cysteamine also influences glutathione synthesis by inhibiting γ-glutamylcysteine synthetase, thus affecting the cellular antioxidant capacity .

Pantothenic Acid Functionality

Pantothenic acid has additional roles beyond being a coenzyme A precursor:

-

It promotes fibroblast proliferation and migration, contributing to tissue repair processes.

-

Excessive levels can lead to fibrotic conditions by enhancing collagen synthesis in dermal fibroblasts .

Enzymatic Activity and Disease Correlation

Studies have demonstrated that vanin-1's enzymatic activity is linked to various diseases:

-

Inflammation : Increased vanin-1 activity correlates with heightened inflammatory responses in conditions like systemic sclerosis.

-

Metabolic Disorders : Inhibiting vanin-1 has shown potential benefits in models of obesity and insulin resistance, highlighting its role in glucose metabolism regulation .

Genetic Studies

Genetic variants of vanin-1, such as N131S, exhibit altered enzymatic activity due to misfolding and rapid degradation, leading to reduced levels of functional protein on cell membranes. This variant's association with blood pressure regulation underscores the importance of vanin-1 in cardiovascular health .

Effects of Vanin-1 Inhibition in Animal Models

| Study Type | Findings | Implications |

|---|---|---|

| Genetic Inhibition | Vnn1 knockout mice show resistance to colitis | Suggests therapeutic target for inflammatory diseases |

| Pharmacological Inhibition | RR6 reduced hepatic steatosis in obese models | Potential anti-diabetic applications |

科学的研究の応用

Therapeutic Applications of Vanin-1-IN-1

1. Inflammatory Bowel Disease (IBD)

Recent studies have demonstrated the efficacy of this compound in treating IBD. In mouse models of colitis, inhibition of vanin-1 led to reduced inflammation and improved disease outcomes. The use of fluorescent probes for screening inhibitors has facilitated the identification of compounds like this compound that can effectively target this enzyme .

2. Metabolic Disorders

Vanin-1 has been linked to metabolic dysregulation, particularly in conditions such as obesity and diabetes. Inhibition of vanin-1 activity has shown promise in improving glucose tolerance and insulin sensitivity in high-fat diet-induced mouse models. These findings suggest that this compound could be a potential therapeutic agent for managing metabolic syndrome .

3. Oxidative Stress and Tissue Injury

Vanin-1 is involved in the cellular response to oxidative stress. Studies indicate that vanin-1 knockout mice exhibit enhanced resistance to oxidative damage due to elevated glutathione levels. By inhibiting vanin-1, compounds like this compound may protect tissues from oxidative injury, making it a candidate for therapeutic use in conditions characterized by oxidative stress, such as liver damage from acetaminophen overdose .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Gurung et al., 2022 | Demonstrated that vanin-1 inhibitors reduce inflammation in a mouse colitis model | Potential treatment for IBD |

| Chen et al., 2016 | Showed improved glucose tolerance with vanin-1 inhibition in high-fat diet mice | Management of metabolic disorders |

| Ueno et al., 2004 | Found that vanin-1 plays a role in oxidative stress response; knockout mice were more resistant to injury | Therapeutic potential in oxidative stress-related conditions |

作用機序

PFI-653がその効果を発揮する正確なメカニズムは完全には解明されていません。 これは、バニン-1に関連する分子標的とシグナル伝達経路との相互作用を伴う可能性があります。

6. 類似の化合物との比較

PFI-653の独自性は、バニン-1阻害剤としての特異性にあります。 残念ながら、類似の化合物の包括的なリストは容易に入手できません。

生物活性

Vanin-1, also known as vascular non-inflammatory molecule-1 (VNN1), is an enzyme with significant biological activity, primarily due to its pantetheinase function, which hydrolyzes pantetheine into cysteamine and pantothenic acid. This compound plays a critical role in various physiological and pathological processes, including oxidative stress response, inflammation, and metabolic regulation. The development of Vanin-1 inhibitors, such as Vanin-1-IN-1, has garnered interest for their potential therapeutic applications in diseases associated with dysregulated vanin-1 activity.

Physiological Role of Vanin-1

Vanin-1 is expressed in multiple organs including the liver, kidney, intestine, and lung. Its primary enzymatic activity contributes to coenzyme A metabolism and lipid metabolism. The enzyme's role extends to:

- Oxidative Stress Response : Vanin-1 acts as an oxidative stress sensor. Its expression is upregulated in response to oxidative stimuli, which can modulate cellular redox states and inflammatory responses .

- Inflammation : Studies have shown that vanin-1 can either protect against or exacerbate inflammation depending on the context. For instance, vanin-1 knockout mice exhibit enhanced resistance to inflammatory conditions such as colitis and oxidative stress .

Vanin-1's biological activity is largely attributed to its ability to produce cysteamine, which is involved in the synthesis of glutathione (GSH), a potent antioxidant. The regulation of GSH levels by vanin-1 affects cellular responses to stress and inflammation:

- Cysteamine Production : Cysteamine derived from pantetheine breakdown plays a crucial role in maintaining GSH levels in tissues. Increased GSH stores enhance cellular resistance to oxidative damage .

- Regulation of Metabolic Pathways : Vanin-1 has been implicated in the regulation of metabolic pathways involving PPAR-γ and gluconeogenesis. It influences energy storage and glucose metabolism through its interactions with these pathways .

Inhibition Studies

The compound this compound has been identified as a potential inhibitor of vanin-1 activity. Research has demonstrated that inhibiting vanin-1 can lead to beneficial outcomes in various disease models:

Case Studies

- Systemic Sclerosis (SSc) :

- Hypertension :

- Colitis Models :

Research Findings

Recent research findings support the multifaceted role of vanin-1 in health and disease:

特性

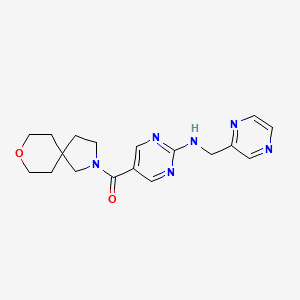

IUPAC Name |

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRLXWFIXGZRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。